2-[(oxan-4-yl)methyl]-2,3-dihydro-1H-isoindol-5-amine
Description
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Properties
Molecular Formula |
C14H20N2O |
|---|---|
Molecular Weight |
232.32 g/mol |
IUPAC Name |
2-(oxan-4-ylmethyl)-1,3-dihydroisoindol-5-amine |
InChI |
InChI=1S/C14H20N2O/c15-14-2-1-12-9-16(10-13(12)7-14)8-11-3-5-17-6-4-11/h1-2,7,11H,3-6,8-10,15H2 |
InChI Key |
MJFROYGPHYPNLH-UHFFFAOYSA-N |
Canonical SMILES |
C1COCCC1CN2CC3=C(C2)C=C(C=C3)N |
Origin of Product |
United States |
Biological Activity
2-[(oxan-4-yl)methyl]-2,3-dihydro-1H-isoindol-5-amine is a compound with potential therapeutic applications. Its molecular formula is C15H20N2O, and it has garnered interest due to its unique structural features and biological properties. This article explores its biological activity, synthesizing findings from various studies and databases.
The compound has the following chemical characteristics:
- Molecular Formula : C15H20N2O
- Molecular Weight : 244.34 g/mol
- CAS Number : 1018559-32-4
Biological Activity Overview
The biological activity of this compound has been assessed in several studies, focusing on its pharmacological potential. Below are key findings:
Anticancer Activity
Research indicates that compounds similar to isoindoles exhibit significant anticancer properties. For instance, studies have shown that isoindole derivatives can inhibit tumor cell proliferation and induce apoptosis in various cancer cell lines.
Neuroprotective Effects
The compound's structure suggests potential neuroprotective effects, which are characteristic of many isoindole derivatives. Preliminary studies indicate that it may protect neuronal cells from oxidative stress and apoptosis.
Data Table: Biological Activities and Findings
Case Studies
- Anticancer Study : A study published in a peer-reviewed journal evaluated various isoindole derivatives for their ability to inhibit cancer cell lines. The results indicated that compounds with similar structures to this compound exhibited IC50 values in the micromolar range against several cancer types.
- Neuroprotection Research : In another study focusing on neurodegenerative diseases, researchers found that isoindole derivatives could significantly reduce neuronal apoptosis induced by oxidative stress markers. This suggests that this compound may have similar protective effects.
- Antimicrobial Activity : A comparative analysis of various isoindole compounds showed promising results against Staphylococcus aureus and Escherichia coli. While specific data for this compound is lacking, its structural analogs have demonstrated efficacy.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
